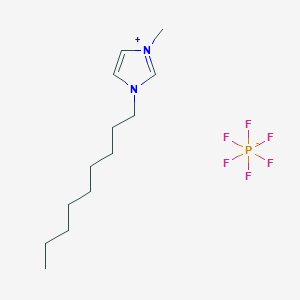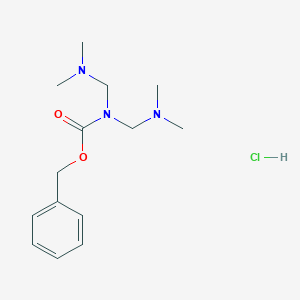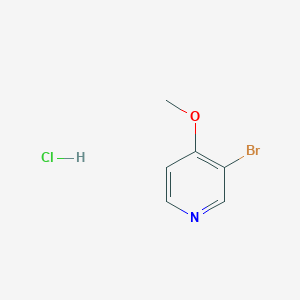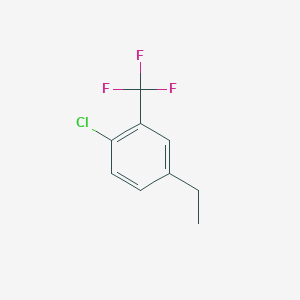
1-Chloro-4-ethyl-2-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-ethyl-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a chlorine atom, an ethyl group, and a trifluoromethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethyl-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 1-chloro-2-(trifluoromethyl)benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to isolate the desired product.
化学反应分析
Types of Reactions: 1-Chloro-4-ethyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Substitution: Nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation; halogens like bromine or chlorine for halogenation.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Formation of 1-hydroxy-4-ethyl-2-(trifluoromethyl)benzene or 1-amino-4-ethyl-2-(trifluoromethyl)benzene.
Electrophilic Substitution: Formation of 1-chloro-4-ethyl-2-(trifluoromethyl)-3-nitrobenzene or 1-chloro-4-ethyl-2-(trifluoromethyl)-5-sulfonic acid.
Oxidation: Formation of 1-chloro-4-carboxy-2-(trifluoromethyl)benzene or 1-chloro-4-formyl-2-(trifluoromethyl)benzene.
科学研究应用
1-Chloro-4-ethyl-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its role in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-chloro-4-ethyl-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl group and the electron-donating effects of the ethyl group. These substituents modulate the electron density on the benzene ring, affecting the compound’s reactivity towards electrophiles and nucleophiles.
相似化合物的比较
- 1-Chloro-4-(trifluoromethyl)benzene
- 1-Chloro-2-(trifluoromethyl)benzene
- 1-Chloro-4-ethylbenzene
Uniqueness: 1-Chloro-4-ethyl-2-(trifluoromethyl)benzene is unique due to the presence of both an ethyl group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making the compound valuable in specific synthetic applications where such characteristics are desired.
属性
IUPAC Name |
1-chloro-4-ethyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWJFTJXZVHBBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10534361 |
Source


|
| Record name | 1-Chloro-4-ethyl-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89032-04-2 |
Source


|
| Record name | 1-Chloro-4-ethyl-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
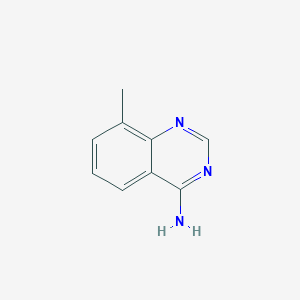
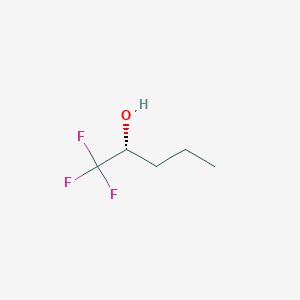
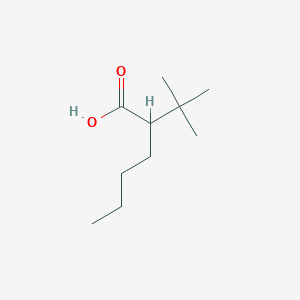
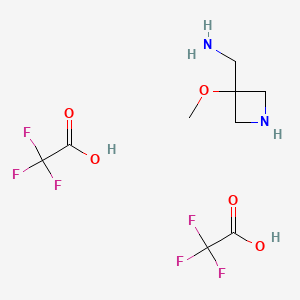
![(2S)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;cyclohexanamine](/img/structure/B6302487.png)
![[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride](/img/structure/B6302499.png)
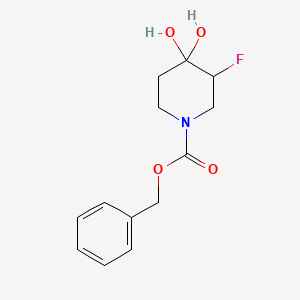
![4-[(Chlorodifluoromethyl)thio]toluene](/img/structure/B6302511.png)
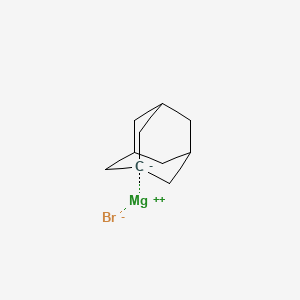
![1-[Chloro(difluoro)methoxy]-4-(chloromethyl)benzene](/img/structure/B6302532.png)
![C-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6302542.png)
